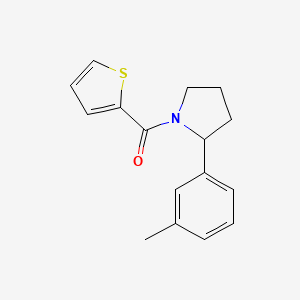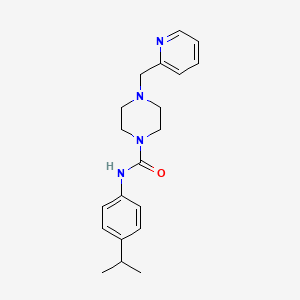
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Vue d'ensemble
Description
The compound "N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide" belongs to a class of organic compounds known for their potential in various biological and pharmacological activities. The structural features include bromophenyl, thiazol, and phenylacetamide moieties, which are common in substances studied for their medicinal properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including amide bond formation, halogenation, and cyclization processes. For instance, compounds with thiadiazole and oxadiazole cores have been synthesized through reactions involving the stepwise construction of the heterocyclic ring, followed by coupling with appropriate halogenated precursors or through the use of electrophilic aromatic substitution reactions (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. Crystallographic analysis can further elucidate the molecular conformation and intermolecular interactions, aiding in the understanding of their reactivity and biological activity (Boechat et al., 2011).
Applications De Recherche Scientifique
Glutaminase Inhibition
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar complex molecular structure with our compound of interest, demonstrates the potential for glutaminase inhibition. These analogs, through structure-activity relationship (SAR) studies, have been shown to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting a route for cancer therapeutic research (Shukla et al., 2012).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated compounds with structural features akin to N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide for antimicrobial and antifungal activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising results against both bacterial and fungal strains (Darwish et al., 2014).
Antidiabetic Activity
The synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown potent antidiabetic activity via inhibition of the α-glucosidase enzyme, highlighting the potential for similar compounds in diabetes management (Nazir et al., 2018).
DNA Binding and Anticancer Activity
Compounds related to our molecule of interest have been investigated for their DNA binding properties and potential anticancer activities. Farghaly et al. (2020) explored N-phenylmorpholine derivatives linked with thiazole or formazan moieties, demonstrating significant intercalation binding mode with DNA and remarkable efficacy against both microbes and cancer cells (Farghaly et al., 2020).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2OS/c1-2-22-24(19-13-7-4-8-14-19)27-25(30-22)28(21-16-10-9-15-20(21)26)23(29)17-18-11-5-3-6-12-18/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCIFSCRBSLLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)